molecular formula C14H15AsBr2NO3+ B14726711 bis(4-bromophenyl)-dimethylarsanium;nitric acid CAS No. 5449-67-2

bis(4-bromophenyl)-dimethylarsanium;nitric acid

Cat. No.: B14726711
CAS No.: 5449-67-2
M. Wt: 480.00 g/mol
InChI Key: ZDPORWZJYACFSD-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)-dimethylarsanium;nitric acid: is an organoarsenic compound that features two bromophenyl groups attached to a dimethylarsanium core, with nitric acid as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromophenyl)-dimethylarsanium typically involves the reaction of dimethylarsine with 4-bromophenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include anhydrous toluene or dichloromethane, and the reaction may be catalyzed by palladium-based catalysts.

Industrial Production Methods: Industrial production of bis(4-bromophenyl)-dimethylarsanium involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(4-bromophenyl)-dimethylarsanium can undergo oxidation reactions, often facilitated by strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Formation of arsenic oxides and brominated by-products.

    Reduction: Formation of arsenic hydrides and dehalogenated products.

    Substitution: Formation of substituted arsenium compounds with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex organoarsenic compounds.
  • Employed in cross-coupling reactions to form carbon-arsenic bonds.

Biology:

  • Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer due to its arsenic content.

Industry:

  • Utilized in the production of advanced materials, including semiconductors and polymers with unique electronic properties.

Mechanism of Action

The mechanism of action of bis(4-bromophenyl)-dimethylarsanium involves its interaction with cellular components, particularly proteins and enzymes that contain thiol groups. The compound can form covalent bonds with these thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-containing compounds, which are known to interfere with cellular metabolism and induce apoptosis in cancer cells.

Comparison with Similar Compounds

    Bis(4-bromophenyl)arsine: Similar structure but lacks the dimethyl groups.

    Dimethylarsinic acid: Contains dimethylarsine but lacks the bromophenyl groups.

    Triphenylarsine: Contains phenyl groups instead of bromophenyl groups.

Uniqueness:

  • The presence of both bromophenyl and dimethylarsanium groups in bis(4-bromophenyl)-dimethylarsanium provides unique reactivity and potential for diverse applications.
  • The combination of these groups allows for specific interactions with biological targets and unique electronic properties, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

5449-67-2

Molecular Formula

C14H15AsBr2NO3+

Molecular Weight

480.00 g/mol

IUPAC Name

bis(4-bromophenyl)-dimethylarsanium;nitric acid

InChI

InChI=1S/C14H14AsBr2.HNO3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10H,1-2H3;(H,2,3,4)/q+1;

InChI Key

ZDPORWZJYACFSD-UHFFFAOYSA-N

Canonical SMILES

C[As+](C)(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br.[N+](=O)(O)[O-]

Origin of Product

United States

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